molecular formula C14H12BrN3O3S B2647557 N-(3-bromophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide CAS No. 941877-21-0

N-(3-bromophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide

Cat. No. B2647557
CAS RN: 941877-21-0
M. Wt: 382.23
InChI Key: VCFMOGYPLDLUSI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point and melting point .

Scientific Research Applications

Anticancer Activity

This compound has been used in the synthesis of new analogs that have shown significant anticancer activity . In a study, these analogs were tested against nine panels of 58 cancer cell lines at a concentration of 10^-5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

Molecular Docking Studies

The compound has been used in molecular docking studies . These studies are crucial in drug discovery and development as they provide insights into the interactions between the drug and its target, which can help in optimizing the drug’s efficacy and reducing its side effects .

ADME and Toxicity Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction studies have been conducted using this compound . These studies are essential in predicting the pharmacokinetics and safety profile of a drug before it proceeds to clinical trials .

Synthesis of Monoisomeric Phthalocyanines

The compound has been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines . Phthalocyanines are a class of compounds that have wide applications in areas such as photodynamic therapy, dye-sensitized solar cells, and gas sensors .

Crystal Structure and DFT Study

The compound has been used in crystal structure and Density Functional Theory (DFT) studies . These studies provide insights into the molecular structure of the compound, its conformational analysis, and its physicochemical properties .

Synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin

The compound has been used in the synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin . This compound has characteristic peaks in the 1H NMR spectrum, indicating the presence of an acetoxy group .

properties

IUPAC Name

N-(3-bromophenyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3S/c15-9-4-3-5-10(8-9)16-14(19)13-17-11-6-1-2-7-12(11)22(20,21)18-13/h1-8,13,17-18H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFMOGYPLDLUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(NS2(=O)=O)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide

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